Cas no 2382250-11-3 (2-{(3S)-pyrrolidin-3-ylamino}acetic acid)
2-{(3S)-pyrrolidin-3-ylamino}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid
- EN300-1684259
- 2382250-11-3
- 2-{(3S)-pyrrolidin-3-ylamino}acetic acid
-
- Inchi: 1S/C6H12N2O2/c9-6(10)4-8-5-1-2-7-3-5/h5,7-8H,1-4H2,(H,9,10)/t5-/m0/s1
- InChI Key: AHLIRGQTIRVUNQ-YFKPBYRVSA-N
- SMILES: OC(CN[C@@H]1CNCC1)=O
Computed Properties
- Exact Mass: 144.089877630g/mol
- Monoisotopic Mass: 144.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.1
- Topological Polar Surface Area: 61.4Ų
2-{(3S)-pyrrolidin-3-ylamino}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1684259-0.05g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 0.05g |
$587.0 | 2023-09-20 | ||
| Enamine | EN300-1684259-0.1g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 0.1g |
$615.0 | 2023-09-20 | ||
| Enamine | EN300-1684259-0.25g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 0.25g |
$642.0 | 2023-09-20 | ||
| Enamine | EN300-1684259-0.5g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 0.5g |
$671.0 | 2023-09-20 | ||
| Enamine | EN300-1684259-1.0g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 1g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-1684259-2.5g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 2.5g |
$1370.0 | 2023-09-20 | ||
| Enamine | EN300-1684259-5.0g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 5g |
$2028.0 | 2023-05-25 | ||
| Enamine | EN300-1684259-10.0g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 10g |
$3007.0 | 2023-05-25 | ||
| Enamine | EN300-1684259-1g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 1g |
$699.0 | 2023-09-20 | ||
| Enamine | EN300-1684259-5g |
2-{[(3S)-pyrrolidin-3-yl]amino}acetic acid |
2382250-11-3 | 5g |
$2028.0 | 2023-09-20 |
2-{(3S)-pyrrolidin-3-ylamino}acetic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on 2-{(3S)-pyrrolidin-3-ylamino}acetic acid
Introduction to 2-{(3S)-pyrrolidin-3-ylamino}acetic Acid (CAS No. 2382250-11-3)
The compound 2-{(3S)-pyrrolidin-3-ylamino}acetic acid, identified by the CAS registry number CAS No. 2382250-11-3, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research.
Recent studies have highlighted the importance of pyrrolidine derivatives in various therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. The (3S)-configuration of the pyrrolidine ring in this compound adds a layer of stereochemical complexity, which is crucial for its biological activity and selectivity.
The synthesis of 2-{(3S)-pyrrolidin-3-ylamino}acetic acid involves a multi-step process that includes the formation of the pyrrolidine ring, followed by amino group substitution and carboxylation. Researchers have optimized these steps to achieve high yields and purity, ensuring its suitability for advanced biological assays.
In terms of applications, this compound has shown promise in modulating enzyme activity and receptor binding. For instance, studies published in 2023 demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, making it a potential lead compound for anti-cancer drug development.
The stereochemistry of the molecule plays a pivotal role in its pharmacokinetics and pharmacodynamics. The (S)-configuration at the pyrrolidine carbon enhances its solubility and bioavailability, which are critical factors for drug efficacy.
Moreover, advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with various protein targets. Molecular docking studies have revealed favorable interactions with G-protein coupled receptors (GPCRs), suggesting its potential role in treating neurodegenerative diseases.
In conclusion, 2-{(3S)-pyrrolidin-3-ylamino}acetic acid (CAS No. 2382250-11-3) stands as a versatile molecule with broad implications in medicinal chemistry and biotechnology. Its unique structure, combined with cutting-edge research findings, positions it as a valuable tool for advancing therapeutic interventions across multiple disease states.
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